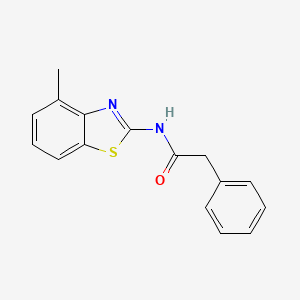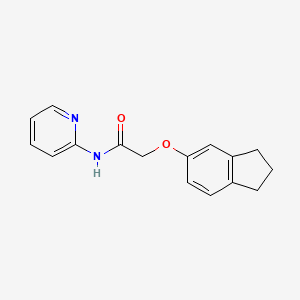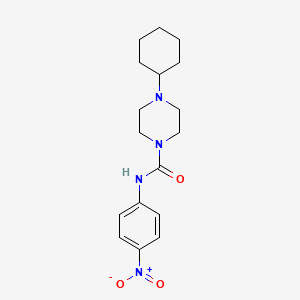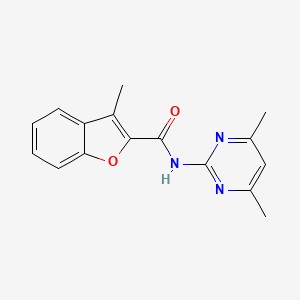
N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
Descripción general
Descripción
N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide, commonly known as MBTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBTA is a heterocyclic compound that contains a thiazole ring and an amide group. It has been found to possess a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Aplicaciones Científicas De Investigación
MBTA has been extensively studied for its potential applications in various fields. One of its major applications is in the field of antimicrobial research. MBTA has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to possess antifungal activity against Aspergillus fumigatus and Cryptococcus neoformans.
MBTA has also been investigated for its anticancer properties. Studies have shown that MBTA can induce apoptosis in cancer cells by activating the caspase pathway. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
Mecanismo De Acción
The mechanism of action of MBTA is not fully understood. However, it has been proposed that MBTA exerts its biological activities by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins. It has also been suggested that MBTA induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MBTA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting the synthesis of nucleic acids and proteins. MBTA has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, MBTA has been found to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBTA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent antimicrobial and anticancer properties. However, there are also some limitations associated with the use of MBTA in lab experiments. One of the major limitations is its toxicity. MBTA has been found to be toxic to some cell lines, and caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for research on MBTA. One area of interest is the development of new synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of MBTA. Further studies are also needed to determine the optimal dosage and administration of MBTA for its potential use as an antimicrobial and anticancer agent. Additionally, the potential use of MBTA in combination with other drugs for the treatment of various diseases should be explored.
Propiedades
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-6-5-9-13-15(11)18-16(20-13)17-14(19)10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHDKWDTOXJNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4183257.png)
![N-[3-(aminocarbonyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4183260.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4183262.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4183283.png)




![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4183342.png)

![5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183355.png)
![N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4183357.png)
